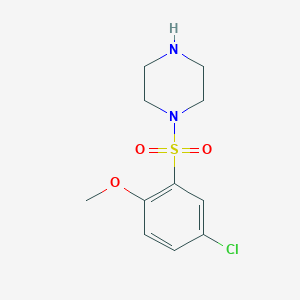

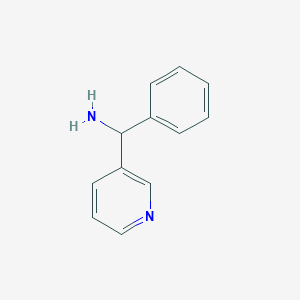

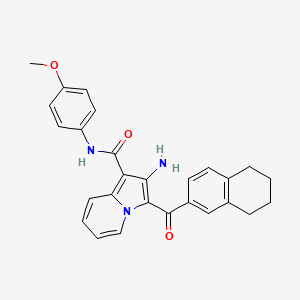

![molecular formula C14H9N5O5 B2856665 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one CAS No. 892759-30-7](/img/structure/B2856665.png)

3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Oxadiazoles are five-membered heterocyclic compounds that contain two carbon atoms, two nitrogen atoms, and one oxygen atom . They exist in four regioisomeric forms: 1,2,4-oxadiazole, 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole . These compounds have been widely studied due to their broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of oxadiazoles often involves the reaction of a precursor compound with a suitable reagent. For example, one method for synthesizing a compound similar to the one you mentioned involved the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BNFF-1) with gaseous ammonia in toluene, followed by partial oxidation with 35% H2O2 in concentrated H2SO4 .Molecular Structure Analysis

The molecular structure of oxadiazoles can be analyzed using various techniques such as single-crystal X-ray diffraction, multinuclear NMR (1H and 13C), IR, and MS spectra .Chemical Reactions Analysis

Oxadiazoles can undergo various chemical reactions. For instance, oxidative cyclocondensation of 4,4’-diamino-3,3’-bi-1,2,5-oxadiazole and isomeric 3(4)-amino-4(3)-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazoles can be characterized using techniques such as differential scanning calorimetry (DSC) and thermogravimetric (TG) analysis . For example, a compound similar to the one you mentioned was reported to have a relatively high density (1.782 g/mL) and a low melting point (100 °C), making it attractive as a secondary explosive, oxidizer, and melt-castable explosive .Scientific Research Applications

Energetic Materials

Compounds with the 1,2,5-oxadiazole ring, such as the one in your compound, have been studied for their potential use in energetic materials . These materials, which include high explosives, often require compounds with high density and good thermal stability . The presence of the 1,2,5-oxadiazole ring in your compound could potentially make it suitable for such applications .

Secondary Explosive

The compound is structurally similar to another heterocyclic energetic compound, 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole-1-oxide (BNFF) . It has a relatively high density and a low melting point, which makes it very attractive as a secondary explosive, oxidizer, and melt-castable explosive .

Antimicrobial Activities

Some compounds that include a 1,2,4-oxadiazole ring have shown good antimicrobial activities . While the specific compound has not been tested, it’s possible that it could also have antimicrobial properties due to the presence of the 1,2,4-oxadiazol-5-yl group .

Anti-Trypanosomal Activity

Compounds with 1,2,4-oxadiazole rings have been studied for their potential anti-trypanosomal activity . Trypanosoma cruzi is a parasite that causes Chagas disease, and researchers are always looking for new compounds that can inhibit its growth .

Mechanism of Action

Target of Action

The primary targets of the compound “3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one” are currently unknown. The compound belongs to the class of oxadiazoles, which are known to exhibit a wide range of biological activities . .

Mode of Action

Oxadiazoles, in general, are known to interact with various biological targets through different mechanisms, such as inhibition of enzymes, interaction with receptors, or disruption of cell membranes . The specific mode of action for this compound would depend on its primary target(s), which are currently unknown.

Biochemical Pathways

Without specific information on the compound’s targets and mode of action, it’s challenging to accurately summarize the affected biochemical pathways. Oxadiazoles can affect a variety of biochemical pathways depending on their specific targets

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the compound’s structural similarity to other oxadiazoles, it may exhibit similar biological activities, such as antimicrobial, anti-inflammatory, or anticancer effects . .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N5O5/c1-21-8-4-2-3-6-5-7(14(20)22-10(6)8)13-16-12(19-23-13)9-11(15)18-24-17-9/h2-5H,1H3,(H2,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWOFBXRRBYIPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=NON=C4N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2856582.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2856584.png)

![3-benzamido-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2856592.png)

![3-(3,5-dimethoxybenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2856603.png)